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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of
27-0O-Demethylrapamycin, an analog of the immunosuppressant and mTOR inhibitor,
rapamycin (also known as sirolimus). The protocols described herein are based on the
selective demethylation of the C27 hydroxyl group of rapamycin.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent
Immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the
formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the
mammalian Target of Rapamycin (mTOR). The modification of rapamycin at various positions
has been a key strategy in the development of new analogs with altered pharmacokinetic
properties and target specificities. 27-O-Demethylrapamycin is one such analog where the
methyl group at the C27 position is removed. This application note details a one-step chemical
synthesis approach for its preparation from the readily available starting material, sirolimus.[2]

[3]

Principle of the Method

The synthesis of 27-O-Demethylrapamycin is achieved through the selective demethylation of
sirolimus. This is accomplished by utilizing a Lewis acid as a demethylating agent. The protocol
outlined below describes two primary methods: one employing boron tribromide (BBrs3) and

another using a combination of a Lewis acid, such as aluminum chloride (AICI3), with an iodide
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source.[2][3] These reagents facilitate the cleavage of the methyl ether at the C27 position to
yield the desired demethylated product.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the
synthesis of 27-O-Demethylrapamycin using different demethylating agents, as described in
the cited literature.

Molar
Demethyl o Ratio Reaction
] Sirolimus o Temperat ] )
ating Solvent (Sirolimu Time Yield (%)
(mmol) ure (°C)
Agent s:Reagen (hours)
t)
Dichlorome
BBrs 2 1:0.2 -40 4 2.1
thane
AICIz / Nal
/ 15-crown-  Acetonitrile 2 1:1:1:1 ~2 8 2.4
5
AICIz / Nal
/ 15-crown-  Acetonitrile 2 1:1:1:1 ~3 12 2.9
5
AICl3 /
Tetrabutyla
mmonium Acetonitrile 2 1:5:5 ~0 16 1.6
lodide
(BuaNI)

Experimental Protocols

Method 1: Demethylation using Boron Tribromide (BBr3)
This protocol outlines the demethylation of sirolimus using BBrs in dichloromethane.

Materials:
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» Sirolimus

e Anhydrous Dichloromethane (CH2Cl2)

e 1M Boron tribromide (BBr3) solution in dichloromethane

o Saturated sodium bicarbonate (NaHCOs) solution

e Anhydrous sodium sulfate (Na2S0a4)

» Nitrogen gas

o Standard laboratory glassware

o High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:

e Dissolve 1.83 g (2 mmol) of sirolimus in 50 mL of anhydrous dichloromethane in a round-
bottom flask under a nitrogen atmosphere.

e Cool the solution to -40 °C using a suitable cooling bath.

e Slowly add 0.4 mL of a 1M BBrs solution in dichloromethane dropwise to the reaction
mixture. The molar ratio of sirolimus to BBrs should be approximately 1:0.2.

¢ Maintain the reaction at -40 °C for 4 hours.

 After the reaction is complete, quench the reaction by the dropwise addition of a saturated
sodium bicarbonate solution to decompose the excess BBrs.

» Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
» Wash the organic layer twice with saturated sodium bicarbonate solution.
» Dry the organic layer over anhydrous sodium sulfate.

 Filter and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by HPLC to obtain 27-O-Demethylrapamycin.

Method 2: Demethylation using Aluminum Chloride (AICI3) and Sodium lodide (Nal)

This protocol describes the demethylation of sirolimus using a combination of AICIs and Nal

with a crown ether in acetonitrile.

Materials:

Sirolimus

Anhydrous Acetonitrile (CH3CN)

Aluminum chloride (AIClIs3)

Sodium iodide (Nal)

15-crown-5 ether

Nitrogen gas

Standard laboratory glassware

HPLC system for purification

Procedure:

Solution A: Dissolve 1.83 g (2 mmol) of sirolimus in 15 mL of anhydrous acetonitrile in a
round-bottom flask under a nitrogen atmosphere.

Solution B: In a separate flask, dissolve 0.134 g (1 mmol) of aluminum chloride, 0.150 g (1
mmol) of sodium iodide, and 0.220 g (1 mmol) of 15-crown-5 in 5 mL of anhydrous
acetonitrile.

Cool Solution A to approximately 2 °C.

Slowly add Solution B dropwise to Solution A while maintaining the temperature at ~2 °C.

Allow the reaction to proceed for 8 hours at this temperature.
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e Upon completion, follow a similar workup procedure as in Method 1 to remove the Lewis
acid.

 Purify the crude product by HPLC to isolate 27-O-Demethylrapamycin.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 27-O-
Demethylrapamycin from sirolimus.
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Caption: General workflow for the synthesis of 27-O-Demethylrapamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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